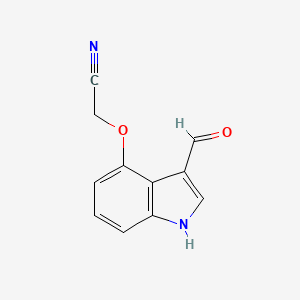
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system with a formyl group at the 3-position and an acetonitrile group at the 4-position, connected via an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Formylation: The indole is then subjected to formylation at the 3-position using formylating agents such as Vilsmeier-Haack reagent.
Acetonitrile Introduction: The formylated indole is reacted with acetonitrile in the presence of a base to introduce the acetonitrile group at the 4-position via an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2-((3-carboxyl-1H-indol-4-yl)oxy)acetonitrile.
Reduction: The major product is 2-((3-hydroxymethyl-1H-indol-4-yl)oxy)acetonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying indole-related biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2-((3-formyl-1H-indol-3-yl)oxy)acetonitrile
- 2-((3-formyl-1H-indol-5-yl)oxy)acetonitrile
- 2-((3-formyl-1H-indol-6-yl)oxy)acetonitrile
Uniqueness
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl and acetonitrile groups can affect the compound’s interaction with biological targets and its overall chemical properties.
属性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-[(3-formyl-1H-indol-4-yl)oxy]acetonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-4-5-15-10-3-1-2-9-11(10)8(7-14)6-13-9/h1-3,6-7,13H,5H2 |
InChI 键 |
HMMBPKLUTKBRSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCC#N)C(=CN2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


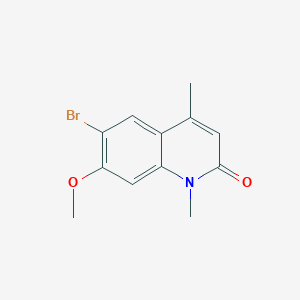
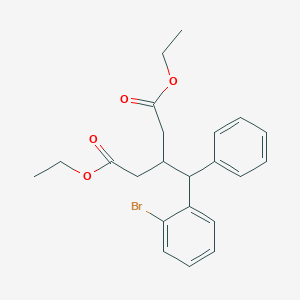

![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
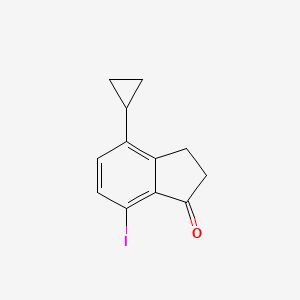

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)


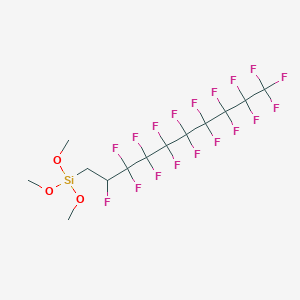
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
